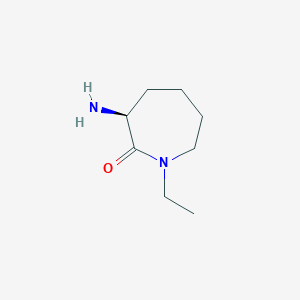

(S)-3-amino-1-ethylazepan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-1-ethylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-6-4-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJPENFOWBANKE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCCC[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373357 | |

| Record name | (S)-3-amino-1-ethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206434-45-9 | |

| Record name | (S)-3-amino-1-ethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206434-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-amino-1-ethylazepan-2-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-ethylazepan-2-one, a chiral derivative of the seven-membered ε-caprolactam ring system, presents a scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, and known properties, drawing from available data on the compound and its close analogs. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates the available information and provides context through related compounds.

Chemical Structure and Properties

This compound is characterized by an azepan-2-one (ε-caprolactam) ring with a chiral center at the C3 position bearing an amino group, and an ethyl group attached to the lactam nitrogen at position 1.

Chemical Structure:

Table 1: General and Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (S)-3-aminoazepan-2-one (Parent Compound) |

| Molecular Formula | C₈H₁₆N₂O[1] | C₆H₁₂N₂O |

| Molecular Weight | 156.23 g/mol [1] | 128.17 g/mol |

| Physical Form | Solid[1] | Solid |

| Purity | 95.0%[1] | >90% to 97% (Varies by supplier) |

| Boiling Point | 288.3°C at 760 mmHg[] | 315.124°C at 760 mmHg[] |

| Melting Point | Data not available | 97-101 °C[] |

| Density | 0.995 g/cm³[] | 1.031 g/cm³[] |

| Solubility | Data not available | Slightly soluble in aqueous acid, DMSO, and methanol[] |

| pKa (Predicted) | Data not available | 16.06 ± 0.40[] |

| InChI Key | KBJPENFOWBANKE-ZETCQYMHSA-N | BOWUOGIPSRVRSJ-YFKPBYRVSA-N |

| SMILES | CCN1CCCC--INVALID-LINK--C1=O[1] | N[C@H]1CCCCNC1=O |

Experimental Protocols

Proposed Synthesis Workflow:

References

In-Depth Technical Guide: (S)-3-amino-1-ethylazepan-2-one (CAS: 206434-45-9)

Disclaimer: This document summarizes the publicly available technical data for (S)-3-amino-1-ethylazepan-2-one. Extensive research did not yield detailed experimental protocols, extensive biological activity data, or specific signaling pathways for this particular compound. The information presented is based on data from chemical suppliers and scientific literature on structurally related compounds.

Executive Summary

This compound is a chiral heterocyclic compound belonging to the class of substituted caprolactams. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. Publicly available information is primarily limited to basic physicochemical properties, with a notable absence of in-depth studies on its biological activity or specific synthetic protocols. This guide provides the available data and offers context based on related chemical structures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 206434-45-9 | [1][2] |

| Molecular Formula | C₈H₁₆N₂O | [2][3] |

| Molecular Weight | 156.23 g/mol | [2][3] |

| IUPAC Name | (3S)-3-amino-1-ethylazepan-2-one | [2] |

| Synonyms | (S)-α-Amino-ε-N-ethyl-caprolactam, (S)-3-Amino-1-ethyl-2-azepanone | [2] |

| Boiling Point | 288.3°C at 760 mmHg | [2] |

| Density | 0.995 g/cm³ | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | KBJPENFOWBANKE-ZETCQYMHSA-N | [2][3] |

Synthesis and Manufacturing

A potential synthetic workflow could involve the N-ethylation of a protected (S)-3-aminoazepan-2-one precursor, followed by deprotection. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical synthesis of this compound.

Note: This represents a generalized, plausible synthetic scheme. Actual reaction conditions, yields, and purification methods would require experimental optimization.

Potential Applications and Biological Context (Based on Related Compounds)

Although no biological data has been published for this compound, research on structurally similar compounds, particularly other 3-aminoazepan-2-one derivatives, may provide insights into its potential areas of application.

-

Chemokine Inhibitors: A study has identified 3-(acylamino)azepan-2-ones as stable, orally available, and potent broad-spectrum chemokine inhibitors with anti-inflammatory activity. This suggests that derivatives of 3-aminoazepan-2-one could be explored for their potential in treating inflammatory diseases.

-

Building Blocks for Pharmaceuticals: The azepane ring is a structural motif found in various bioactive molecules. As a chiral intermediate, this compound could serve as a valuable starting material for the stereoselective synthesis of more complex pharmaceutical agents.

-

Polymer and Materials Science: The lactam structure of this compound suggests its potential use in ring-opening polymerization to create novel polyamides. The amino and ethyl groups offer sites for further functionalization, allowing for the tuning of polymer properties.

It is important to reiterate that these are potential applications based on the broader class of azepanone compounds and have not been experimentally verified for this compound.

Safety and Handling

Based on supplier safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chiral chemical intermediate with defined physicochemical properties. While its specific applications and biological functions remain largely unexplored in publicly available literature, the chemical scaffold is of interest in medicinal chemistry and materials science. Further research would be necessary to elucidate its synthetic accessibility, biological activity, and potential for therapeutic or industrial applications. Researchers and drug development professionals should consider this compound as a potential building block, with the understanding that its properties and activities will require empirical validation.

References

An In-depth Technical Guide to the Synthesis of (S)-3-amino-1-ethylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for (S)-3-amino-1-ethylazepan-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available chiral precursor, L-lysine. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid in laboratory-scale preparation.

Synthetic Strategy

The proposed synthesis of this compound involves a two-step reaction sequence:

-

Cyclization of L-Lysine: The initial step involves the intramolecular cyclization of L-lysine to form the key intermediate, (S)-3-aminoazepan-2-one (also known as (S)-α-amino-ε-caprolactam). This reaction establishes the desired stereochemistry at the C3 position of the azepanone ring.

-

N-Ethylation of the Lactam: The subsequent step is the selective ethylation of the lactam nitrogen of (S)-3-aminoazepan-2-one to yield the target compound.

This strategy leverages the inherent chirality of L-lysine to produce the enantiomerically pure target molecule.

Data Presentation

The following tables summarize the key quantitative data associated with each step of the synthesis.

Table 1: Synthesis of (S)-3-aminoazepan-2-one from L-Lysine Hydrochloride

| Parameter | Value | Reference |

| Starting Material | L-Lysine Hydrochloride | [1][2][3] |

| Product | (S)-3-aminoazepan-2-one | |

| Solvent | 1-Hexanol or 1,2-Propanediol | [2] |

| Base | Sodium Hydroxide (1 eq.) | [1][2] |

| Reaction Temperature | Reflux (approx. 150-187 °C) | [2] |

| Reaction Time | 2 - 8 hours | [2] |

| Typical Yield | 91 - 96% | [2] |

| Purity | >95% (after purification) | Assumed based on typical procedures |

Table 2: N-Ethylation of (S)-3-aminoazepan-2-one

| Parameter | Value | Reference |

| Starting Material | (S)-3-aminoazepan-2-one | |

| Product | This compound | |

| Alkylating Agent | Ethyl Iodide or Ethyl Bromide | Assumed based on standard alkylation |

| Base | Sodium Hydride or Potassium Hydroxide/Potassium Carbonate | [4] |

| Solvent | Tetrahydrofuran (THF) or Solvent-free (Microwave) | [4] |

| Reaction Temperature | Room Temperature to Reflux, or Microwave Irradiation | [4] |

| Reaction Time | 1 - 12 hours | Assumed based on typical procedures |

| Typical Yield | 60 - 80% | Assumed based on similar reactions |

| Purity | >98% (after chromatography) | Assumed based on typical procedures |

Experimental Protocols

Step 1: Synthesis of (S)-3-aminoazepan-2-one

This protocol is adapted from procedures described for the cyclization of L-lysine.[1][2][3]

-

Materials:

-

L-Lysine hydrochloride

-

Sodium hydroxide

-

1-Hexanol (or 1,2-Propanediol)

-

Hydrochloric acid (for workup)

-

Ethanol (for crystallization)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using 1-hexanol), add L-lysine hydrochloride (1 equivalent) and 1-hexanol (or 1,2-propanediol) to form a slurry.

-

Add a stoichiometric amount of sodium hydroxide (1 equivalent) to neutralize the hydrochloride.

-

Heat the mixture to reflux (approximately 150 °C for 1-hexanol or 187 °C for 1,2-propanediol) and maintain for 2-8 hours. Water generated during the reaction can be removed azeotropically if using 1-hexanol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the sodium chloride byproduct.

-

The filtrate is concentrated under reduced pressure to remove the high-boiling solvent.

-

The crude product can be purified by dissolving it in water, acidifying to pH 6 with concentrated HCl, and then crystallizing the hydrochloride salt from ethanol. The free base can be obtained by subsequent neutralization and extraction.

-

Step 2: Synthesis of this compound

This protocol is a generalized procedure for the N-alkylation of lactams.

-

Materials:

-

(S)-3-aminoazepan-2-one

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydroxide/Potassium Carbonate

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-3-aminoazepan-2-one (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. (Caution: Hydrogen gas is evolved).

-

Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

- 1. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 2. EP2301919A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 3. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 4. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]

An In-depth Technical Guide to (S)-alpha-Amino-epsilon-N-ethyl-caprolactam and Its Analogs

Core Chemical Information

(S)-alpha-Amino-epsilon-N-ethyl-caprolactam belongs to the family of substituted caprolactams. Caprolactam is a seven-membered cyclic amide that serves as a crucial monomer for the production of Nylon 6.[1] The introduction of functional groups, such as an amino group at the alpha-position and an ethyl group on the lactam nitrogen, significantly modifies its chemical properties, making it a potential scaffold for pharmaceutical development. Derivatives of ε-caprolactam are of significant interest in medicinal chemistry for creating modified polymers and as components of bioactive molecules.[2] For instance, various amino-caprolactam derivatives have been explored as γ-secretase inhibitors for potential therapeutic applications.[3]

The structure consists of an azepan-2-one core with a chiral center at the alpha-carbon ((S)-configuration) bearing an amino group, and an ethyl group substituted on the ring's nitrogen atom. This combination of features suggests potential for forming specific interactions with biological targets.

Physicochemical Properties

The following table summarizes the known physicochemical properties of the parent compound ε-caprolactam and the closely related (S)-α-amino-ε-caprolactam. The properties for the target molecule, (S)-alpha-Amino-epsilon-N-ethyl-caprolactam, are estimated based on these analogs.

| Property | ε-Caprolactam | (S)-α-Amino-ε-caprolactam | (S)-α-Amino-ε-N-ethyl-caprolactam (Estimated) |

| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂N₂O[4] | C₈H₁₆N₂O |

| Molecular Weight | 113.16 g/mol [5] | 128.17 g/mol [4] | 156.24 g/mol |

| Appearance | White, hygroscopic crystalline solid[5][6] | White solid[4] | Likely a white to off-white solid or oil |

| Melting Point | 69.2 °C[1][6] | 97 - 101 °C[4] | Expected to be lower than α-amino-ε-caprolactam due to N-alkylation |

| Boiling Point | 270.8 °C[1] | Not available | Higher than ε-caprolactam |

| Solubility | Very soluble in water[1][5] | Soluble in water and methanol[4] | Soluble in water and polar organic solvents[7] |

| pKa | Not available | Not available | The α-amino group would have a pKa ~9-10 |

| Vapor Pressure | 8 x 10⁻⁸ mmHg (20 °C)[1] | Not available | Expected to be low (non-volatile) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of substituted caprolactams are crucial for research and development.

Synthesis Protocol: Synthesis of α-Amino-ε-caprolactam (ACL)

This protocol outlines the synthesis of the core amino-lactam structure from L-lysine, which can be subsequently N-alkylated.

-

Objective: To synthesize α-amino-ε-caprolactam (ACL) via cyclization of L-lysine.[4]

-

Materials: L-lysine hydrochloride, sodium hydroxide (NaOH), hexanol, methanol, hydrochloric acid (HCl).[4]

-

Procedure:

-

A mixture of L-lysine hydrochloride (e.g., 600 mmol) and an equimolar amount of NaOH is heated to reflux in hexanol. A Dean-Stark trap is used to remove the water formed during the reaction.[4]

-

The reaction is refluxed for approximately 8 hours until thin-layer chromatography (TLC) indicates the consumption of all starting material.[4]

-

The suspension is cooled, and the byproduct (NaCl) is removed by filtration.[4]

-

The filtrate is concentrated, and the crude product is dissolved in water. The pH is adjusted to 6 with concentrated HCl.[4]

-

Upon partial concentration, the ACL hydrochloride salt crystallizes and is collected.[4]

-

To obtain the free base, the ACL hydrochloride is dissolved in methanol, and NaOH is added. After stirring for 2 hours, the suspension is filtered, and the filtrate is evaporated to yield pure ACL.[4]

-

-

N-ethylation (General Approach): The resulting ACL can be N-ethylated by reacting its sodium salt (formed by treating with a strong base like NaOH) with an ethyl halide (e.g., ethyl bromide) in a suitable solvent like toluene.[7]

Analytical Characterization Protocols

Characterization is essential to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CD₃OD or D₂O). Record ¹H NMR and ¹³C NMR spectra.

-

Expected Results for ACL: ¹H-NMR (500 MHz, CD₃OD) shows characteristic peaks for the protons on the caprolactam ring. ¹³C-NMR (125 MHz, CD₃OD) shows a peak for the carbonyl carbon around 178 ppm and other peaks for the aliphatic carbons.[4] For the N-ethyl derivative, additional signals corresponding to the ethyl group (a quartet and a triplet) would be expected in the ¹H NMR spectrum.

-

-

Mass Spectrometry (MS):

-

Protocol: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass. The sample is analyzed using an electrospray ionization (ESI) source in positive ion mode.[4]

-

Expected Results for ACL: HRMS should show a protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated exact mass (e.g., 129.1028 for ACL).[4]

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Protocol: To analyze purity and quantify residual monomers like ε-caprolactam, RP-HPLC can be used. A C18 column (e.g., Asahipak ODP-50 4D) is suitable. The mobile phase would typically be a gradient of water and a polar organic solvent like acetonitrile or methanol.[8]

-

Sample Preparation: For analysis of residuals from a polymer matrix, a sample can be heated in pure water (e.g., 100 °C for 2 hours), cooled, and the aqueous extract filtered before injection.[8]

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel caprolactam derivative.

Hypothetical Biological Signaling Pathway

Given that caprolactam derivatives are being investigated as anticancer agents, the following diagram illustrates a hypothetical mechanism of action where a compound of this class could induce apoptosis by modulating the p53/mTOR pathway. This pathway is a common target in cancer drug discovery.[9][10] Some novel isolongifolenone-based caprolactam derivatives have been shown to induce cancer cell apoptosis via the p53/mTOR/autophagy pathway.[9]

Conclusion

While direct experimental data on (S)-alpha-Amino-epsilon-N-ethyl-caprolactam is not publicly available, a robust profile can be constructed based on its structural analogs. The presence of a primary amine, a chiral center, and N-alkylation provides a rich scaffold for developing molecules with specific biological activities. The synthetic and analytical protocols described herein offer a solid foundation for researchers aiming to synthesize and characterize this and other novel caprolactam derivatives for applications in drug discovery and materials science.

References

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

- 3. Amino-caprolactam derivatives as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. epa.gov [epa.gov]

- 6. chemcess.com [chemcess.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. shodex.com [shodex.com]

- 9. Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

Unveiling the Chemical Identity of (S)-3-amino-1-ethyl-2-azepanone: A Guide to its Nomenclature and Synonyms

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical identity is paramount. This document provides a concise overview of the nomenclature for the chiral compound (S)-3-amino-1-ethyl-2-azepanone, including its formal IUPAC name and commonly used synonyms.

The officially recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (3S)-3-amino-1-ethylazepan-2-one .[1] In instances where the compound is in its hydrochloride salt form, the IUPAC name is given as (3S)-3-amino-1-ethylazepan-2-one;hydrochloride .[1]

In scientific literature, chemical supplier catalogs, and databases, a variety of synonyms are used to refer to this molecule. These alternative names are crucial to recognize for comprehensive literature searches and material procurement.

A summary of known synonyms is provided in the table below for clarity and easy reference.

| Synonym | Notes |

| (S)-3-Amino-1-ethyl-azepan-2-one hydrochloride | Commonly used, specifies the hydrochloride salt |

| (S)-3-amino-1-ethyl-2-azepanone hydrochloride | An alternative representation of the HCl salt |

| (S)-3-Amino-1-ethylazepan-2-one hydrochloride | Another variation for the hydrochloride salt |

| CTK8E7985 | Identifier |

| WT1127 | Identifier |

| AK-41928 | Identifier |

| FT-0687403 | Identifier |

It is important to note that while the core molecular structure remains the same, the presence of the hydrochloride salt is often specified in the nomenclature. Researchers should pay close attention to this detail when sourcing the compound for experimental use. The molecular formula for the base compound is C₈H₁₆N₂O, and its molecular weight is approximately 156.23 g/mol .[2] The hydrochloride salt has a molecular formula of C₈H₁₇ClN₂O and a molecular weight of 192.68 g/mol .[1]

Limitations

As a large language model, I am unable to generate the in-depth technical guide, experimental protocols, or signaling pathway diagrams in Graphviz as requested. The provided information is based on publicly available data from chemical suppliers and databases. For detailed experimental methodologies and biological pathway information, consulting peer-reviewed scientific literature is recommended.

References

Spectroscopic and Synthetic Elucidation of (S)-3-amino-1-ethylazepan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-ethylazepan-2-one is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its spectroscopic properties and a plausible synthetic pathway. Due to the limited availability of public experimental data, this document presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside a conceptual workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | H3 |

| ~3.2 - 3.4 | m | 2H | N-CH₂ (ethyl) |

| ~2.8 - 3.0 | m | 2H | H7 |

| ~1.8 - 2.0 | m | 2H | H4 |

| ~1.5 - 1.7 | m | 4H | H5, H6 |

| ~1.1 - 1.3 | t | 3H | CH₃ (ethyl) |

| ~1.5 (broad) | s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C2 (C=O) |

| ~55 | C3 |

| ~48 | N-CH₂ (ethyl) |

| ~45 | C7 |

| ~35 | C4 |

| ~28 | C5 |

| ~25 | C6 |

| ~14 | CH₃ (ethyl) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Medium, Broad | N-H stretch (amine) |

| ~2960 - 2850 | Strong | C-H stretch (alkyl) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1590 | Medium | N-H bend (amine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 127 | [M - C₂H₅]⁺ |

| 113 | [M - C₂H₅N]⁺ |

| 98 | [Caprolactam ring fragment]⁺ |

| 70 | [C₄H₈N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to a known standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For solids (KBr pellet): Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

For solids or oils (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (ESI-MS as an example):

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

-

Synthetic and Characterization Workflow

A plausible synthetic route to obtain this compound involves the N-alkylation of a protected (S)-3-aminoazepan-2-one precursor, followed by deprotection. The workflow for this process, including subsequent characterization, is depicted below.

Caption: Synthetic workflow and spectroscopic characterization.

An In-depth Technical Guide on the Chiral Purity and Enantiomeric Excess of (S)-3-amino-1-ethylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-amino-1-ethylazepan-2-one is a chiral lactam of significant interest in medicinal chemistry and drug development due to its structural motifs, which are prevalent in numerous biologically active compounds. The stereochemistry at the C3 position is crucial for its intended biological activity and therapeutic efficacy. Consequently, ensuring high chiral purity and accurately determining the enantiomeric excess (ee) are critical aspects of its synthesis and quality control. This technical guide provides a comprehensive overview of the methodologies for the synthesis, chiral resolution, and analysis of this compound. Detailed experimental protocols, based on established methods for analogous compounds, are presented alongside data interpretation guidelines. Furthermore, this guide illustrates the logical workflows for synthesis and analysis using diagrammatic representations to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Chiral lactams are pivotal building blocks in asymmetric synthesis, forming the core of many pharmaceutical agents. The specific spatial arrangement of substituents in these molecules dictates their interaction with biological targets, making stereoisomeric purity a paramount concern. This compound, a derivative of the seven-membered azepane ring, is a valuable chiral intermediate. Its synthesis and the subsequent confirmation of its enantiomeric purity are foundational steps in the development of novel therapeutics. This document serves as a technical resource, outlining the key procedures and analytical techniques for managing the chiral integrity of this compound.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a reliable synthetic route can be extrapolated from the well-documented synthesis of its methyl analog, (S)-3-amino-1-methylazepan-2-one.[1] The proposed pathway involves a two-step process: the cyclization of an appropriate chiral precursor followed by N-alkylation.

Proposed Synthetic Pathway

The synthesis initiates with a chiral starting material, such as L-lysinol, to establish the desired (S)-stereochemistry at the C3 position. The primary amine of L-lysinol can be protected before the cyclization of the secondary amine and the hydroxyl group to form the lactam ring of (S)-3-aminoazepan-2-one. The final step involves the selective N-ethylation of the lactam nitrogen to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following protocol is an adaptation from the synthesis of the methyl analog and should be optimized for the ethyl derivative.[1]

Step 1: Synthesis of (S)-3-aminoazepan-2-one from L-Lysinol

-

Protection: Protect the primary amino group of L-lysinol using a suitable protecting group (e.g., Boc anhydride).

-

Cyclization: In an appropriate solvent, treat the protected L-lysinol with a reagent to facilitate the cyclization between the secondary amine and the hydroxyl group, forming the lactam ring.

-

Deprotection: Remove the protecting group from the C3 amino group to yield (S)-3-aminoazepan-2-one.

-

Purification: Purify the intermediate product using column chromatography or recrystallization.

Step 2: N-Ethylation of (S)-3-aminoazepan-2-one

-

Reaction Setup: Dissolve (S)-3-aminoazepan-2-one in a suitable aprotic solvent (e.g., THF, DMF).

-

Deprotonation: Add a strong base (e.g., NaH) at a reduced temperature (e.g., 0 °C) to deprotonate the lactam nitrogen.

-

Alkylation: Introduce an ethylating agent (e.g., ethyl iodide, diethyl sulfate) to the reaction mixture.

-

Quenching and Work-up: After the reaction is complete, quench with a suitable reagent (e.g., water, saturated ammonium chloride solution) and perform an aqueous work-up.

-

Purification: Purify the final product, this compound, by column chromatography.

Determination of Chiral Purity and Enantiomeric Excess

The most effective technique for determining the enantiomeric composition of chiral compounds is chiral High-Performance Liquid Chromatography (HPLC).[2] This method allows for the separation and quantification of individual enantiomers.

Chiral HPLC Method Development

The development of a robust chiral HPLC method is crucial. The choice of the chiral stationary phase (CSP) is the most critical factor for achieving successful enantiomeric separation.[2] For chiral amines and their derivatives, polysaccharide-based CSPs (e.g., Chiralpak series) and macrocyclic glycopeptide-based CSPs are often effective.[3][4]

Caption: Logical workflow for chiral HPLC method development.

Illustrative Chiral HPLC Protocol

This protocol is a general guideline and should be adapted based on the specific instrumentation and CSP available.

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Column: A polysaccharide-based column such as Chiralpak IG or a similar CSP known for resolving chiral amines.[3]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is common for normal-phase chromatography. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

Data Presentation and Calculation of Enantiomeric Excess

The output from the HPLC analysis is a chromatogram showing peaks corresponding to each enantiomer. The area under each peak is proportional to the concentration of that enantiomer.

Table 1: Illustrative Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | tR1 | AR |

| (S)-enantiomer | tR2 | AS |

Note: Retention times are hypothetical and will depend on the specific analytical conditions.

The enantiomeric excess (ee) is calculated using the following formula:

ee (%) = [ | AS - AR | / ( AS + AR ) ] x 100

Where:

-

AS is the peak area of the (S)-enantiomer.

-

AR is the peak area of the (R)-enantiomer.

A high enantiomeric excess (typically >99%) is desirable for pharmaceutical applications.

Table 2: Expected Performance Metrics for Chiral Analysis

| Parameter | Typical Value |

| Enantiomeric Excess (ee) | > 99% |

| Purity (by HPLC) | > 98% |

| Limit of Detection (LOD) | Dependent on method |

| Limit of Quantification (LOQ) | Dependent on method |

Conclusion

The synthesis and chiral analysis of this compound are critical for its application in drug discovery and development. While direct experimental data for this specific molecule is limited in public literature, established methodologies for analogous chiral lactams provide a solid foundation for developing robust synthetic and analytical procedures. The proposed synthetic route, starting from L-lysinol, offers a reliable path to the desired (S)-enantiomer. Chiral HPLC, particularly with polysaccharide-based stationary phases, stands as the gold standard for accurately determining the enantiomeric excess. The protocols and workflows detailed in this guide are intended to provide researchers and scientists with the necessary framework to produce and rigorously evaluate the chiral purity of this compound, ensuring its suitability for further pharmaceutical development.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (S)-3-amino-1-ethylazepan-2-one

Introduction

(S)-3-amino-1-ethylazepan-2-one is a substituted ε-caprolactam derivative. The core structure, a seven-membered lactam ring, is a common motif in various industrial polymers and pharmacologically active compounds. The thermal stability and degradation profile of such molecules are critical parameters for their synthesis, purification, storage, and application, particularly in the pharmaceutical industry where they dictate shelf-life and inform the development of stable formulations. This document provides a comprehensive technical overview of the expected thermal behavior and degradation pathways of this compound, based on analogous compounds.

Predicted Thermal Stability

The thermal stability of N-substituted ε-caprolactam derivatives is generally robust. Studies on similar compounds have shown that they can be thermally stable at temperatures up to 250°C, with weight loss below this temperature primarily attributed to evaporation rather than decomposition.[1] The introduction of substituents on the lactam ring can influence this stability. The N-ethyl group is not expected to significantly decrease the thermal stability, while the 3-amino group might introduce new degradation possibilities at elevated temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.[2][3] For this compound, a TGA thermogram would be expected to show negligible mass loss up to a certain onset temperature of decomposition.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Predicted Value | Description |

| Onset of Decomposition (Tonset) | 250 - 300 °C | The temperature at which significant decomposition and mass loss begin. N-substituted polyether-block-amide copolymers show initial weight loss in this range.[4] |

| Temperature of 5% Weight Loss (Td,5%) | ~280 °C | A common metric for thermal stability, indicating the temperature at which 5% of the initial mass is lost due to decomposition.[4] |

| Major Decomposition Step(s) | 300 - 450 °C | The primary temperature range where the bulk of the molecule decomposes. This may occur in one or multiple steps depending on the degradation mechanism. |

| Residual Mass at 600 °C | < 5% | The percentage of the initial mass remaining at a high temperature, indicating the formation of non-volatile degradation products. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[5][6]

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Predicted Value | Description |

| Melting Point (Tm) | 150 - 200 °C | An endothermic peak corresponding to the solid-to-liquid phase transition. The melting point of N-substituted PEBA copolymers can be in this range.[4] |

| Enthalpy of Fusion (ΔHf) | To be determined | The heat absorbed during melting, related to the crystallinity of the sample. |

| Decomposition Exotherm | > 250 °C | A broad exothermic peak indicating the energy released during decomposition, often overlapping with the later stages of the TGA mass loss. |

Predicted Degradation Profile

The degradation of this compound can be anticipated to proceed through several pathways, including hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Degradation

The amide bond in the lactam ring is susceptible to hydrolysis, especially in the presence of water, acid, or base, leading to ring-opening.[7] This is a common degradation pathway for lactam-containing compounds.[8][9] The presence of the 3-amino group could potentially influence the rate of hydrolysis.

The primary product of hydrolysis would be the corresponding amino acid, (S)-3-amino-6-(ethylamino)hexanoic acid. This reaction is often the initial step in the biodegradation of caprolactam.[10][11][12]

Oxidative Degradation

Oxidative degradation can occur in the presence of oxygen, particularly at elevated temperatures or under UV irradiation.[8] The methylene group adjacent to the nitrogen atom is a potential site for initial oxidation.[13] This can lead to the formation of hydroperoxides, which can further decompose to a variety of products, including imides and ring-cleavage products.

Thermal Degradation

At temperatures exceeding its thermal stability limit, this compound will undergo complex thermal degradation. The amide bond is often the least stable part of the molecule and is expected to break first.[4] This can lead to fragmentation of the molecule, potentially involving decarbonylation (loss of CO)[14][15] and other complex bond-cleavage reactions.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

-

A high-precision thermobalance is used for the analysis.[3]

-

A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative stability) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature, typically from ambient temperature to 600 °C or higher.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of specific mass loss percentages, and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to characterize the energetics of decomposition.

Methodology:

-

A DSC instrument with a reference and a sample cell is utilized.[6]

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify the melting point (peak of the endotherm) and any exothermic decomposition events.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Hypothetical Degradation Pathway

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely thermal stability and degradation profile can be inferred from the behavior of structurally related N-substituted ε-caprolactams. The compound is predicted to be thermally stable up to approximately 250°C. Above this temperature, and under specific environmental conditions (e.g., presence of water, oxygen), it is expected to degrade via hydrolysis, oxidation, and thermal fragmentation. The experimental protocols and predictive data presented in this guide provide a solid foundation for future empirical studies to precisely characterize the thermal properties of this molecule. Such studies are essential for its potential development and application in the pharmaceutical and other industries.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. Degradation kinetics and mechanism of β-lactam antibiotics by the activation of H2O2 and Na2S2O8 under UV-254nm irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Degradation of β-lactam antibiotics | Semantic Scholar [semanticscholar.org]

- 10. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epsilon-Caprolactam- and Nylon Oligomer-Degrading Bacterium Brevibacterium epidermidis BS3: Characterization and Potential Use in Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A thermal decarbonylation of penam beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Evolving Synthesis of Substituted Caprolactams: A Technical Guide for Advancing Drug Discovery

For researchers, scientists, and professionals in drug development, the synthesis of substituted caprolactams represents a critical area of study. These seven-membered lactam rings are key structural motifs in a variety of pharmacologically active compounds. This in-depth technical guide explores the historical evolution and current state of substituted caprolactam synthesis, providing detailed experimental protocols, quantitative data, and visualizations of key chemical pathways to support ongoing research and development efforts.

The journey to synthesize these valuable molecules began with foundational name reactions and has progressed to sophisticated catalytic and biocatalytic methods, driven by the continuous demand for novel therapeutics with improved efficacy and safety profiles. This guide will delve into the core synthetic strategies, offering a comparative analysis of their strengths and limitations.

From Classic Rearrangements to Modern Catalysis: A Historical Perspective

The story of caprolactam synthesis is rooted in classic organic chemistry. The Beckmann rearrangement , discovered in the late 19th century, was a pivotal development, initially for the production of ε-caprolactam, the monomer for Nylon-6.[1][2] This acid-catalyzed rearrangement of a ketoxime to an amide laid the groundwork for accessing the caprolactam core.[1][2]

Another cornerstone in lactam synthesis is the Schmidt reaction , which utilizes an azide to react with a carbonyl compound under acidic conditions to yield an amide or lactam.[3] This method has proven particularly useful for the synthesis of hindered or cyclic amides.[3]

While these classical methods are robust, they often require harsh reaction conditions and can generate significant waste, prompting the development of more environmentally friendly and efficient alternatives. The field has since seen a surge in the exploration of catalytic methods , including the use of solid acid catalysts and transition metal complexes, to facilitate the synthesis of substituted caprolactams under milder conditions.[1][4] Furthermore, the demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric synthesis strategies to produce chiral caprolactams with high stereoselectivity.[5]

More recently, biocatalysis has emerged as a powerful tool, employing enzymes to catalyze the synthesis of caprolactams with high specificity and under green conditions.[6] This approach holds significant promise for the sustainable production of complex pharmaceutical intermediates.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of substituted caprolactams can be broadly categorized into several key approaches, each with its own set of advantages and challenges.

The Beckmann Rearrangement

The Beckmann rearrangement remains a widely used method for the synthesis of caprolactams. It involves the treatment of a substituted cyclohexanone oxime with an acid catalyst to induce a rearrangement to the corresponding lactam.

Generic Reaction Scheme: Substituted Cyclohexanone Oxime → Substituted Caprolactam

The choice of acid catalyst and reaction conditions can significantly impact the yield and selectivity of the reaction. Common catalysts include sulfuric acid, oleum, and various solid acids.[1][7]

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime [7]

-

Materials: Cyclohexanone oxime (9.8 mmol), Diethylenetriamine (DETA)-based ionic liquid (1:1 mol/mol with oxime).

-

Procedure:

-

Combine the cyclohexanone oxime and the DETA-based ionic liquid in a reaction vessel.

-

Heat the mixture to 100 °C.

-

Maintain the reaction for 20 minutes for the first cycle. For subsequent cycles with recycled catalyst, extend the reaction time to 60 minutes.

-

After the reaction, the product can be isolated and purified using standard techniques.

-

| Catalyst System | Temperature (°C) | Time | Conversion (%) | Selectivity to ε-Caprolactam (%) | Reference |

| DETA-based Ionic Liquid | 100 | 20 min (1st cycle) | >95 | >95 | [7][8] |

| Gas-Phase with Silicalite-1 | - | - | High | High | [9] |

| Trifluoroacetic Acid/Acetonitrile | - | - | 99.1 | 92.0 | [10] |

The Schmidt Reaction

The Schmidt reaction offers an alternative route to substituted caprolactams, particularly for intramolecular cyclizations to form bicyclic or complex lactam structures. This reaction typically involves the treatment of a ketone with hydrazoic acid or an alkyl azide in the presence of a strong acid.

Generic Reaction Scheme: Substituted Ketone + Hydrazoic Acid/Alkyl Azide → Substituted Lactam + N₂

The intramolecular version of the Schmidt reaction is particularly powerful for constructing complex polycyclic systems containing a lactam moiety.[11][12]

Experimental Protocol: Intramolecular Schmidt Reaction for Bridged Lactams [8]

-

Materials: Azidoketone (1.0 equiv), Dichloromethane (CH₂Cl₂), Methylaluminum dichloride (MeAlCl₂) (1.0 equiv).

-

Procedure:

-

Dissolve the azidoketone in CH₂Cl₂ and cool the solution to 0 °C.

-

Add MeAlCl₂ dropwise to the solution.

-

Allow the reaction to reflux for 20 hours.

-

Cool the reaction to 0 °C and partition between saturated sodium bicarbonate (NaHCO₃) and ethyl acetate (EtOAc).

-

Dry the organic layer with sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the product by flash chromatography.

-

| Substrate | Lewis Acid | Yield (%) | Reference |

| α-Aryl substituted 2-azidoalkyl ketones | MeAlCl₂ | Varies (product ratio dependent on substrate) | [8] |

| Azido ketones | Titanium tetrachloride | - | [11] |

Catalytic and Asymmetric Approaches

The development of catalytic methods has been a major focus in recent years, aiming to improve the efficiency and environmental footprint of caprolactam synthesis. These methods often employ solid acid catalysts or transition metal complexes to facilitate the reaction under milder conditions.

Asymmetric synthesis of chiral caprolactams is of paramount importance for the pharmaceutical industry. This is often achieved through the use of chiral catalysts or auxiliaries that can control the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Nitrogen Insertion [5]

-

Materials: Prochiral or meso cycloalkanone (0.2 mmol), Diphenylphosphinyl hydroxylamine (DPPH), Chiral Brønsted acid catalyst, Lewis acid promoter (e.g., BF₃·OEt₂ or Et₂AlCl), Toluene.

-

Procedure:

-

Conduct the reaction in toluene (0.05 M) on a 0.2 mmol scale.

-

The condensation step is typically run for 24 hours at -20 °C.

-

The rearrangement is then conducted at room temperature using a Lewis acid promoter.

-

Determine the enantiomeric ratio by HPLC using a chiral column.

-

| Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |

| Prochiral/meso cycloalkanones | DPPH, Chiral Brønsted acid, Lewis acid | up to 97 | up to 97:3 | [5] |

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of substituted caprolactams. Enzymes can be engineered to accept a wide range of substrates and catalyze reactions with high efficiency and stereoselectivity.

Generic Workflow: Biomass-derived Precursor → (Enzymatic Steps) → Substituted Caprolactam

While still an emerging field, biocatalytic routes are being developed from renewable feedstocks like lysine.[13]

Pharmacological Significance and Signaling Pathways

Substituted caprolactams are prevalent in a number of drugs due to their favorable pharmacokinetic properties and ability to interact with various biological targets. A notable example is a series of isolongifolenone-based caprolactam derivatives that have demonstrated significant anticancer activities.

One such derivative, compound E10 , has been shown to induce apoptosis in cancer cells by modulating the p53/mTOR/autophagy pathway .[14] Mechanistic studies revealed that E10 upregulates p53 expression, which in turn activates AMPK and inhibits mTOR phosphorylation, leading to autophagy-associated cell death.[14]

This example highlights the potential of substituted caprolactams to serve as scaffolds for the development of targeted therapies against complex diseases like cancer. The ability to fine-tune the substituents on the caprolactam ring allows for the modulation of their interaction with specific signaling pathways, opening up new avenues for drug discovery.

Future Outlook

The synthesis of substituted caprolactams continues to be an active area of research. The development of more sustainable and efficient synthetic methods, particularly those employing green chemistry principles, will be a key focus.[4][15] Advances in catalysis, including the design of novel catalysts with enhanced activity and selectivity, will further expand the toolbox for accessing diverse caprolactam derivatives. Furthermore, the integration of biocatalysis into synthetic routes holds the potential to revolutionize the production of chiral caprolactams from renewable resources. As our understanding of the biological roles of these compounds grows, so too will the demand for innovative synthetic strategies to unlock their full therapeutic potential.

References

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pnas.org [pnas.org]

- 5. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-3-amino-1-ethylazepan-2-one as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-amino-1-ethylazepan-2-one is a chiral building block with significant potential in asymmetric synthesis. Its rigid lactam backbone and the stereocenter at the C3 position make it an effective chiral auxiliary for controlling the stereochemical outcome of various chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the asymmetric synthesis of α-substituted carboxylic acids, which are valuable intermediates in drug discovery and development.

The general strategy involves the temporary attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective bond-forming reaction. The stereocenter on the auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.

Principle of Asymmetric Alkylation

A primary application of this compound is in the diastereoselective alkylation of N-acylated derivatives. The process can be summarized in three key steps:

-

N-Acylation: The amino group of the chiral auxiliary is acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl lactam.

-

Diastereoselective Alkylation: The N-acyl lactam is deprotonated with a strong base to form a chiral enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide), with the steric bulk of the chiral auxiliary directing the electrophile to attack from the less hindered face, resulting in the formation of one diastereomer in excess.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis, to yield the enantiomerically enriched α-substituted carboxylic acid.

The following diagram illustrates the general workflow for this asymmetric alkylation process.

Application Notes: (S)-3-amino-1-ethylazepan-2-one as a Chiral Building Block in Pharmaceutical Intermediate Synthesis

Introduction

(S)-3-amino-1-ethylazepan-2-one is a chiral cyclic amine derivative with significant potential as a versatile building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its rigid, seven-membered lactam ring and the stereochemically defined primary amine at the C3 position make it an attractive scaffold for introducing chirality and specific spatial arrangements into drug candidates. While detailed public data on its direct application in the synthesis of commercial drugs is limited, its structural motifs are analogous to components of various enzyme inhibitors and other therapeutic agents.

These application notes provide a representative, hypothetical use of this compound in the synthesis of a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of drugs used in the management of type 2 diabetes.

Hypothetical Application: Synthesis of a Novel DPP-4 Inhibitor

The primary amine of this compound can serve as a key nucleophile for reaction with electrophilic partners, such as substituted pyrimidines or other heterocyclic systems, which are common pharmacophores in DPP-4 inhibitors. The ethyl group on the lactam nitrogen can provide additional steric bulk or be a site for further functionalization to modulate physicochemical properties.

In this hypothetical application, this compound is envisioned as a key component in the synthesis of "Gemini-gliptin," a fictional DPP-4 inhibitor. The synthesis involves the nucleophilic substitution of a halogenated pyrimidine derivative with the chiral amine.

Proposed Synthetic Scheme

The overall synthetic strategy would involve the coupling of this compound with a suitably functionalized heterocyclic electrophile. A plausible reaction is the nucleophilic aromatic substitution of a chlorinated pyrimidine derivative.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-((5-bromopyrimidin-2-yl)amino)-1-ethylazepan-2-one (Hypothetical Intermediate)

This protocol describes the hypothetical synthesis of a key intermediate for "Gemini-gliptin" via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound (1.0 eq)

-

2,5-dibromopyrimidine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 g, 6.4 mmol) in DMF (20 mL) is added 2,5-dibromopyrimidine (1.66 g, 7.0 mmol) and DIPEA (2.79 mL, 16.0 mmol).

-

The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (100 mL).

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (50 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexane) to afford the desired product as a solid.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Results for the Synthesis of (S)-3-((5-bromopyrimidin-2-yl)amino)-1-ethylazepan-2-one

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g (6.4 mmol) |

| 2,5-dibromopyrimidine | 1.66 g (7.0 mmol) |

| Diisopropylethylamine (DIPEA) | 2.79 mL (16.0 mmol) |

| Solvent | |

| N,N-Dimethylformamide (DMF) | 20 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Product | |

| (S)-3-((5-bromopyrimidin-2-yl)amino)-1-ethylazepan-2-one | |

| Hypothetical Yield | 1.6 g |

| Hypothetical Molar Yield | 80% |

| Hypothetical Purity (by HPLC) | >98% |

Visualizations

Diagrams

Caption: Hypothetical workflow for the synthesis of a pharmaceutical intermediate.

Caption: Simplified signaling pathway of DPP-4 and its inhibition.

Conclusion

This compound represents a valuable chiral starting material for the synthesis of novel pharmaceutical compounds. Its inherent stereochemistry and functional groups allow for its incorporation into a variety of molecular scaffolds. The provided hypothetical application in the synthesis of a DPP-4 inhibitor illustrates a plausible synthetic route and highlights the potential of this building block in drug discovery and development. Further exploration of its reactivity and applications is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of (S)-3-amino-1-ethylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of (S)-3-amino-1-ethylazepan-2-one, a chiral lactam building block of interest in medicinal chemistry. The following sections detail procedures for acylation, sulfonylation, and reductive amination, offering a versatile toolkit for generating diverse libraries of derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its primary amino group serves as a key handle for introducing a wide range of functional groups, thereby modulating the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This document outlines robust and reproducible protocols for the derivatization of this amino group.

General Experimental Considerations

Materials and Reagents: All reagents should be of high purity (≥95%) and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm) and/or by staining with a suitable reagent such as ninhydrin for primary amines or potassium permanganate.[1][2] High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.[1][3]

Purification: Purification of the synthesized derivatives can be achieved by column chromatography on silica gel, preparative HPLC, or crystallization.

Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and HPLC.

Derivatization Protocols

Acylation of the Amino Group

Acylation is a common method to introduce an acyl group onto an amine, forming an amide bond. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes the acylation of this compound with a generic acyl chloride (R-COCl).

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or DIPEA to the solution.

-

Slowly add the acyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Quantitative Data (Hypothetical):

| Acyl Chloride | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

| Acetyl chloride | 2 | 92 | >98 |

| Benzoyl chloride | 4 | 88 | >99 |

| Isobutyryl chloride | 3 | 90 | >97 |

Experimental Workflow: Acylation

Caption: Workflow for the acylation of this compound.

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. This is typically achieved using a sulfonyl chloride in the presence of a base.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol describes the reaction of this compound with a generic sulfonyl chloride (R-SO₂Cl).

Materials:

-

This compound (1.0 eq)

-

Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add pyridine or triethylamine.

-

Add the sulfonyl chloride portion-wise or dropwise.

-

Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the desired sulfonamide.

Quantitative Data (Hypothetical):

| Sulfonyl Chloride | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

| Methanesulfonyl chloride | 6 | 85 | >98 |

| p-Toluenesulfonyl chloride | 12 | 82 | >99 |

| Dansyl chloride | 8 | 78 | >97 |

Reductive Amination of the Amino Group

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is used to introduce alkyl substituents to the amino group.[4][5] The reaction proceeds via the formation of an intermediate imine from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[4][5][6]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details the reductive amination of this compound with a generic aldehyde (R-CHO).

Materials:

-

This compound (1.0 eq)

-

Aldehyde (e.g., formaldehyde, benzaldehyde) (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[7]

-

Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a stirred solution of this compound in anhydrous DCE or MeOH, add the aldehyde.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride or sodium cyanoborohydride in one portion.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or HPLC.

-

Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Aldehyde | Reducing Agent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

| Formaldehyde | NaBH(OAc)₃ | 16 | 75 | >98 |

| Benzaldehyde | NaBH(OAc)₃ | 18 | 80 | >99 |

| Isovaleraldehyde | NaBH₃CN | 20 | 72 | >97 |

Signaling Pathway: Reductive Amination Mechanism

Caption: Mechanism of reductive amination.

Analytical Methods

Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexanes or dichloromethane and methanol can be used. The polarity should be adjusted to achieve an Rf value of 0.2-0.4 for the product.

-

Visualization: UV lamp (254 nm) and staining with ninhydrin (for the starting material) or potassium permanganate.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Flow Rate: 1.0 mL/min.

Safety Precautions

-

Work in a well-ventilated fume hood.

-